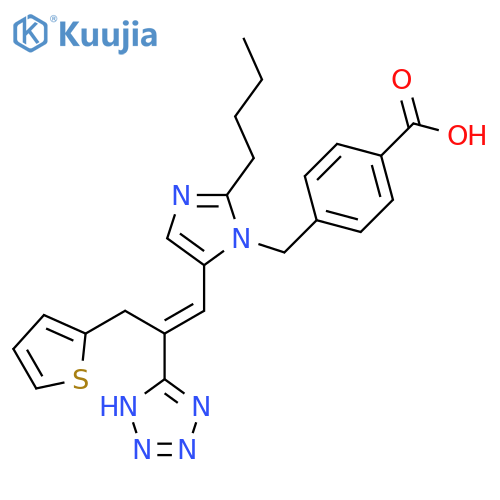

Cas no 135123-84-1 ((E)-4-2-Butyl-5-2-(1H-tetrazol-5-yl)-3-(2-thienyl)-1-propenyl-1H-imidazol-1-ylmethyl-Benzoic Acid)

(E)-4-2-Butyl-5-2-(1H-tetrazol-5-yl)-3-(2-thienyl)-1-propenyl-1H-imidazol-1-ylmethyl-Benzoic Acid 化学的及び物理的性質

名前と識別子

-

- (E)-4-2-Butyl-5-2-(1H-tetrazol-5-yl)-3-(2-thienyl)-1-propenyl-1H-imidazol-1-ylmethyl-Benzoic Acid

-

- インチ: 1S/C23H24N6O2S/c1-2-3-6-21-24-14-19(29(21)15-16-7-9-17(10-8-16)23(30)31)12-18(22-25-27-28-26-22)13-20-5-4-11-32-20/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,30,31)(H,25,26,27,28)/b18-12+

- InChIKey: CQLSGOAAAQCWSV-LDADJPATSA-N

- ほほえんだ: C(O)(=O)C1=CC=C(CN2C(CCCC)=NC=C2/C=C(/C2NN=NN=2)\CC2SC=CC=2)C=C1

(E)-4-2-Butyl-5-2-(1H-tetrazol-5-yl)-3-(2-thienyl)-1-propenyl-1H-imidazol-1-ylmethyl-Benzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B680895-5mg |

(E)-4-[[2-Butyl-5-[2-(1H-tetrazol-5-yl)-3-(2-thienyl)-1-propenyl]-1H-imidazol-1-yl]methyl]-Benzoic Acid |

135123-84-1 | 5mg |

$ 839.00 | 2023-04-18 | ||

| TRC | B680895-2.5mg |

(E)-4-[[2-Butyl-5-[2-(1H-tetrazol-5-yl)-3-(2-thienyl)-1-propenyl]-1H-imidazol-1-yl]methyl]-Benzoic Acid |

135123-84-1 | 2.5mg |

$ 437.00 | 2023-04-18 | ||

| TRC | B680895-1mg |

(E)-4-[[2-Butyl-5-[2-(1H-tetrazol-5-yl)-3-(2-thienyl)-1-propenyl]-1H-imidazol-1-yl]methyl]-Benzoic Acid |

135123-84-1 | 1mg |

$ 190.00 | 2023-04-18 | ||

| TRC | B680895-10mg |

(E)-4-[[2-Butyl-5-[2-(1H-tetrazol-5-yl)-3-(2-thienyl)-1-propenyl]-1H-imidazol-1-yl]methyl]-Benzoic Acid |

135123-84-1 | 10mg |

$ 1579.00 | 2023-04-18 | ||

| TRC | B680895-100mg |

(E)-4-[[2-Butyl-5-[2-(1H-tetrazol-5-yl)-3-(2-thienyl)-1-propenyl]-1H-imidazol-1-yl]methyl]-Benzoic Acid |

135123-84-1 | 100mg |

$ 19000.00 | 2023-09-08 |

(E)-4-2-Butyl-5-2-(1H-tetrazol-5-yl)-3-(2-thienyl)-1-propenyl-1H-imidazol-1-ylmethyl-Benzoic Acid 関連文献

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

6. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

(E)-4-2-Butyl-5-2-(1H-tetrazol-5-yl)-3-(2-thienyl)-1-propenyl-1H-imidazol-1-ylmethyl-Benzoic Acidに関する追加情報

Chemical Compound: (E)-4-(2-Butyl)-5-[2-(1H-Tetrazol-5-yl)]-3-(2-thienyl)-1-propenyl]-1H-imidazol-1-ylmethyl Benzoic Acid

Introduction to the Compound: The compound with CAS No. 135123-84-1, named (E)-4-(2-butyl)-5-[2-(1H-tetrazol-5-yl)]-3-(2-thienyl)-1-propenyl]-1H-imidazol-1-ylmethyl benzoic acid, is a highly specialized organic molecule with a complex structure. This compound belongs to the class of heterocyclic compounds, incorporating imidazole, tetrazole, and thiophene rings, which are known for their unique electronic properties and potential applications in drug design and materials science.

Structural Analysis: The molecule features a benzoic acid moiety as the central core, with substituents at the 4-position. The substituent at this position is a 2-butyl group, which introduces steric bulk and potentially influences the compound's solubility and pharmacokinetic properties. The 5-position of the benzoic acid is occupied by a tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms. Tetrazole groups are known for their stability and ability to act as hydrogen bond acceptors, which can enhance bioavailability in drug candidates.

Functional Groups and Their Significance: The presence of a thiophene ring at the 3-position of the propenyl group adds electron-withdrawing character to the molecule, potentially influencing its reactivity and electronic properties. The imidazole ring, located at the 1-position of the propenyl group, contributes to the molecule's aromaticity and can participate in π–π interactions, which are crucial in molecular recognition processes.

Synthesis and Characterization: Recent studies have focused on developing efficient synthetic routes for this compound. Researchers have employed a combination of palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis to achieve high yields and purity levels. Advanced characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been utilized to confirm the molecular structure and stereochemistry.

Pharmacological Activity: This compound has shown promising results in preclinical studies as a potential candidate for anti-inflammatory and anticancer therapies. Its ability to inhibit specific kinases involved in inflammatory pathways has been demonstrated in vitro. Additionally, preliminary toxicity studies indicate that the compound exhibits low cytotoxicity against normal human cells, making it a viable candidate for further drug development.

Applications in Drug Design: The unique combination of functional groups in this compound makes it an attractive scaffold for medicinal chemistry research. Its ability to modulate multiple biological targets simultaneously could lead to the development of multi-target drugs with enhanced efficacy and reduced side effects.

Future Directions: Ongoing research is focused on optimizing the compound's pharmacokinetic properties through structural modifications. Researchers are exploring strategies such as bioisosteric replacements and prodrug designs to improve its bioavailability. Furthermore, computational modeling techniques are being employed to predict its binding affinity towards various therapeutic targets.

Conclusion: The compound (E)-4-(2-butyl)-5-[2-(1H-tetrazol-5-yl)]-3-(2-thienyl)-1-propenyl]-1H-imidazol-1-ylmethyl benzoic acid represents a significant advancement in heterocyclic chemistry. Its complex structure and versatile functional groups make it a valuable tool in drug discovery and materials science. As research continues to uncover its full potential, this compound holds promise for contributing to innovative solutions in medicine and beyond.

135123-84-1 ((E)-4-2-Butyl-5-2-(1H-tetrazol-5-yl)-3-(2-thienyl)-1-propenyl-1H-imidazol-1-ylmethyl-Benzoic Acid) 関連製品

- 4361-27-7(3-cyclohexylprop-2-ynoic acid)

- 2089702-05-4(methyl 2-amino-2-(2-methylpyridin-4-yl)acetate)

- 35349-68-9(2H,6H-Pyrano[3,2-b]xanthen-6-one,5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methyl-2-butenyl)-)

- 1895695-04-1({1-4-(2-methylpropyl)phenylcyclobutyl}methanamine)

- 2034527-97-2(N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide)

- 2171694-54-3(2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclohexyl}acetic acid)

- 21691-52-1(tert-butyl (2R)-2-amino-3-methylbutanoate)

- 2171990-96-6(3-(cyclopropylmethyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde)

- 2171322-19-1((2S)-1-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetyl}piperidine-2-carboxylic acid)

- 2034600-46-7(4-(dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide)